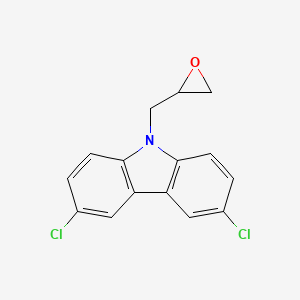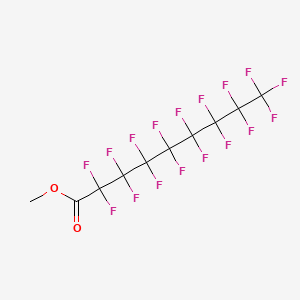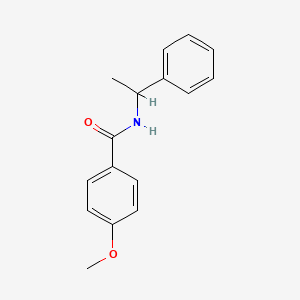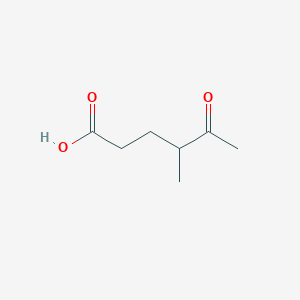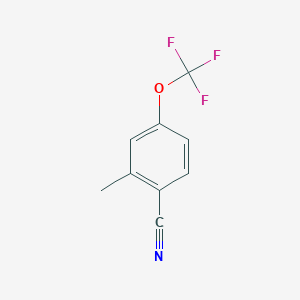
2-Methyl-4-(trifluoromethoxy)benzonitrile
概要
説明
2-Methyl-4-(trifluoromethoxy)benzonitrile is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 4-(Trifluoromethyl)benzonitrile and derivatives thereof have been studied for various applications, including as intermediates in pharmaceutical synthesis and as additives in lithium-ion batteries .
Synthesis Analysis
The synthesis of related trifluoromethyl benzonitriles typically involves halogenated benzene precursors. For example, 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene through a series of reactions including bromination, Grignard reaction, cyanidation, and amination . Although the exact synthesis route for 2-Methyl-4-(trifluoromethoxy)benzonitrile is not provided, similar methodologies could potentially be applied with appropriate modifications to introduce the methoxy group.
Molecular Structure Analysis
The molecular structure of trifluoromethyl benzonitriles is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which can significantly influence the electronic properties of the molecule. For instance, 4-(Trifluoromethyl)benzonitrile forms a dense two-dimensional network through hydrogen bonding, and the presence of electronegative groups leads to a slight deformation of the aromatic ring . The methoxy group in 2-Methyl-4-(trifluoromethoxy)benzonitrile would likely contribute to similar structural features and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of trifluoromethyl benzonitriles can be diverse. For example, photochemical addition reactions have been observed with benzonitrile derivatives, leading to various addition products upon irradiation with UV light . The trifluoromethyl group can also influence the reactivity of the benzonitrile moiety, potentially affecting the outcome of such reactions.
Physical and Chemical Properties Analysis
Trifluoromethyl benzonitriles exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. This group is known for its electron-withdrawing nature, which can affect the compound's acidity, basicity, and overall stability. In the context of lithium-ion batteries, 4-(Trifluoromethyl)benzonitrile has been shown to improve the cyclic stability of a high voltage lithium-ion battery cathode by forming a protective film that prevents electrolyte decomposition . The physical properties such as crystal structure and hydrogen bonding patterns have been elucidated through X-ray crystallography for some derivatives .
Safety And Hazards
2-Methyl-4-(trifluoromethoxy)benzonitrile is classified as acutely toxic if swallowed, harmful in contact with skin or if inhaled, and may cause skin and eye irritation, as well as respiratory irritation . Safety precautions include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-methyl-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRRKTDVMVDQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379587 | |
| Record name | 2-methyl-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(trifluoromethoxy)benzonitrile | |
CAS RN |
261951-92-2 | |
| Record name | 2-Methyl-4-(trifluoromethoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-4-(trifluoromethoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Allyloxy)-2,6-dihydroxyphenyl]ethanone](/img/structure/B1305589.png)
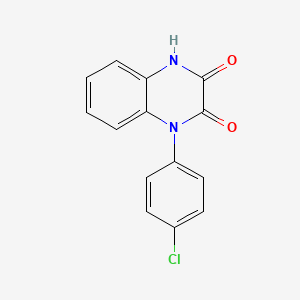




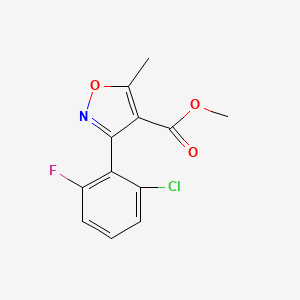
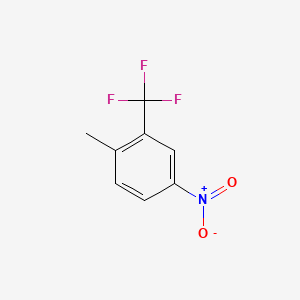
![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)
